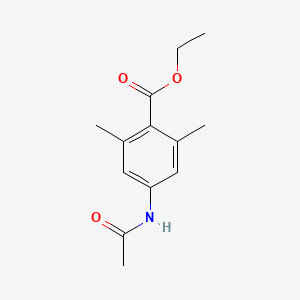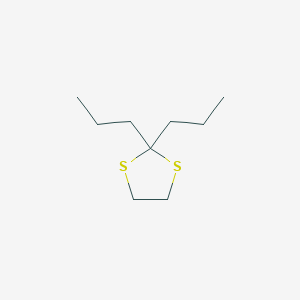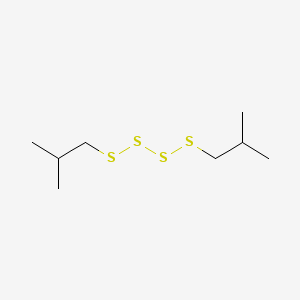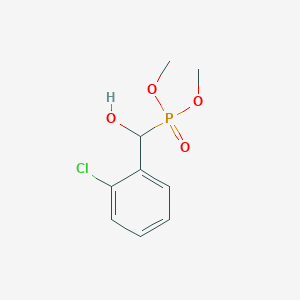
(2-Chlorophenyl)-dimethoxyphosphorylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)-dimethoxyphosphorylmethanol is an organic compound that features a chlorinated phenyl group attached to a dimethoxyphosphorylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-dimethoxyphosphorylmethanol typically involves the reaction of 2-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is typically purified using industrial-scale distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)-dimethoxyphosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chlorophenyl)-dimethoxyphosphorylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)-dimethoxyphosphorylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular functions, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: A simpler compound with a similar chlorinated phenyl group but lacking the phosphorylmethanol moiety.
Dimethyl phosphite: Contains the phosphoryl group but lacks the chlorinated phenyl group.
(2-Chlorophenyl)-phosphonic acid: An oxidized derivative of (2-Chlorophenyl)-dimethoxyphosphorylmethanol.
Uniqueness
This compound is unique due to the combination of its chlorinated phenyl group and dimethoxyphosphorylmethanol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6329-47-1 |
|---|---|
Formule moléculaire |
C9H12ClO4P |
Poids moléculaire |
250.61 g/mol |
Nom IUPAC |
(2-chlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H12ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,1-2H3 |
Clé InChI |
XLXMBCJIFSDGAC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=CC=C1Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


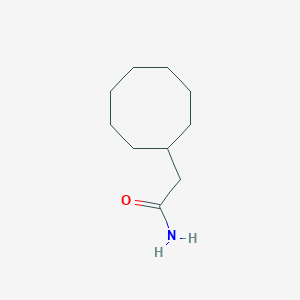
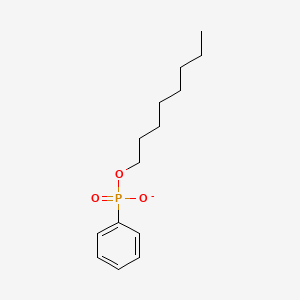
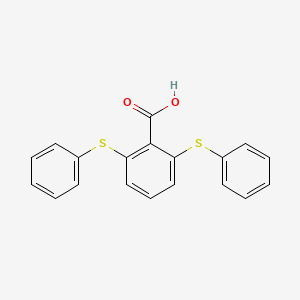


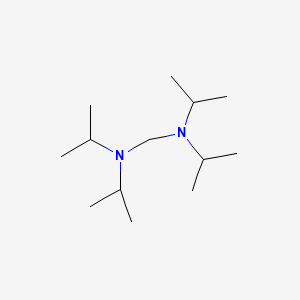

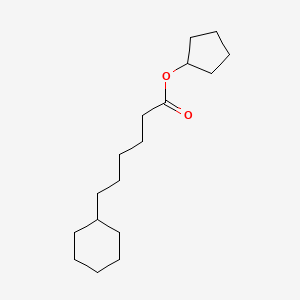

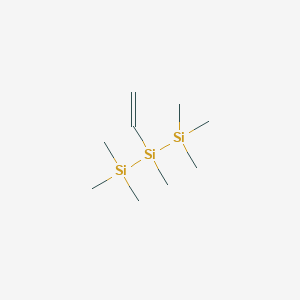
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
